3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a purine dione core, which is a type of heterocyclic compound. The molecule also has a propanoylpiperazinyl group and a pyrimidinylsulfanyl group attached to it .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational methods such as Density Functional Theory (DFT). A study used the B3LYP/cc-pVDZ basis set to optimize the structure of a similar compound. The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The purine dione core, the propanoylpiperazinyl group, and the pyrimidinylsulfanyl group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using computational methods. For instance, the boiling point is predicted to be 799.1±60.0 °C, and the density is predicted to be 1.40±0.1 g/cm3. The compound is predicted to be soluble in DMSO but insoluble in water .Properties
IUPAC Name |
3-methyl-8-(4-propanoylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O3S/c1-3-13(28)25-7-9-26(10-8-25)18-22-15-14(16(29)23-19(30)24(15)2)27(18)11-12-31-17-20-5-4-6-21-17/h4-6H,3,7-12H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUMSLOIMJKJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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